Chemical and physical properties of Bupranolol
Chemical and physical properties of Bupranolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupranolol is a non-selective beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker.[1][2] Chemically, it is classified as an aromatic ether.[2] With a potency comparable to propranolol, bupranolol effectively blocks the action of catecholamines, such as adrenaline and noradrenaline, at both β1 and β2-adrenergic receptors.[1][3] This antagonism results in a reduction of heart rate, myocardial contractility, and cardiac output. Notably, bupranolol lacks intrinsic sympathomimetic activity (ISA) but exhibits strong membrane-stabilizing properties. This guide provides an in-depth overview of the chemical and physical properties of bupranolol, its core pharmacological actions, and detailed experimental methodologies for its characterization.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of bupranolol are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |
| Chemical Formula | C₁₄H₂₂ClNO₂ | |
| Molecular Weight | 271.78 g/mol | |
| Melting Point | 221 °C | |
| Physical Description | Solid | |
| Water Solubility | 0.143 mg/mL | |
| pKa (Strongest Basic) | 9.76 | |
| LogP | 2.8 |
Pharmacological Properties
Mechanism of Action
Bupranolol functions as a competitive, non-selective beta-blocker. It competes with endogenous sympathomimetic neurotransmitters, primarily catecholamines, for binding sites on beta-adrenergic receptors. By blocking these receptors, particularly the β1-receptors in the heart, bupranolol inhibits sympathetic stimulation. This leads to a decrease in resting heart rate, a reduction in the force of cardiac contraction, and consequently, a lowering of both systolic and diastolic blood pressure. Its non-selective nature means it also blocks β2-receptors, which can be a consideration in patients with respiratory conditions.
Receptor Binding Affinity
The affinity of bupranolol for beta-adrenergic receptors is a key determinant of its potency. The binding affinity is quantified by determining the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. For bupranolol, the Ki values demonstrate its non-selective nature, with a high affinity for both β1 and β2 receptors.
Intrinsic Sympathomimetic Activity (ISA)
Bupranolol is characterized by its lack of intrinsic sympathomimetic activity (ISA). This means that while it blocks the receptor from being activated by agonists like adrenaline, it does not possess any partial agonist activity itself. Beta-blockers with ISA can cause a slight stimulation of the receptor even while blocking the effects of more potent catecholamines. The absence of ISA in bupranolol results in a more pronounced reduction in resting heart rate and cardiac output compared to beta-blockers with this property.
Signaling Pathways
The therapeutic effects of bupranolol are a direct consequence of its modulation of the beta-adrenergic signaling pathway. The following diagram illustrates the canonical pathway that is inhibited by bupranolol.
Experimental Protocols
Radioligand Competition Binding Assay for Receptor Affinity
This protocol outlines the methodology to determine the binding affinity of bupranolol for beta-adrenergic receptors using a radioligand competition assay.
1. Membrane Preparation:
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Homogenize tissue or cells expressing beta-adrenergic receptors in a cold lysis buffer.
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Centrifuge the homogenate at low speed to remove large debris.
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Pellet the membranes by high-speed centrifugation.
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Resuspend and wash the membrane pellet.
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Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C.
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Determine the protein concentration of the membrane preparation.
2. Competition Binding Assay:
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Thaw the membrane preparation and resuspend in the final assay buffer.
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In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol), and varying concentrations of unlabeled bupranolol.
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Incubate the plate to allow binding to reach equilibrium.
3. Filtration and Detection:
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Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
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Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
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Plot the percentage of specific radioligand binding against the concentration of bupranolol.
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Determine the IC₅₀ value (the concentration of bupranolol that inhibits 50% of specific radioligand binding).
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Assessment of Intrinsic Sympathomimetic Activity (ISA)
This protocol describes a method to evaluate the ISA of bupranolol using an isolated guinea pig atrium preparation.
1. Tissue Preparation:
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Euthanize a guinea pig and dissect out the heart.
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Isolate the right atrium and mount it in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
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Attach the atrium to an isometric force transducer to record the rate and force of spontaneous contractions.
2. Experimental Procedure:
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Allow the preparation to stabilize.
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Add increasing concentrations of a standard β-agonist (e.g., isoprenaline) to establish a cumulative concentration-response curve for the increase in heart rate and force of contraction.
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After washing the tissue, add increasing concentrations of bupranolol to the organ bath and record any changes in atrial rate and force.
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In a separate experiment, pre-incubate the atrial preparation with a high concentration of bupranolol and then generate a concentration-response curve for the standard β-agonist.
3. Data Analysis:
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Compare the effects of bupranolol alone on the atrial rate and force to the baseline. A lack of significant increase indicates the absence of ISA.
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Analyze the shift in the concentration-response curve of the standard β-agonist in the presence of bupranolol to confirm its antagonistic activity.
Conclusion
Bupranolol is a well-characterized non-selective beta-blocker with a clear mechanism of action and a defined pharmacological profile. Its lack of intrinsic sympathomimetic activity distinguishes it from some other beta-blockers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of bupranolol and related compounds in a research and drug development setting. The provided data and methodologies serve as a valuable technical resource for scientists in the field.
